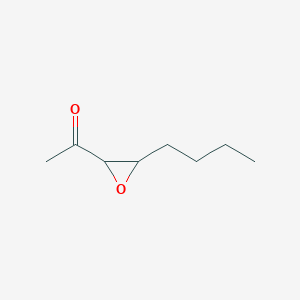
Ethanone, 1-(3-butyloxiranyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(3-butyloxiranyl)- is a chemical compound that is commonly used in scientific research. It is also known as 3-Butyloxiran-2-one and is a cyclic ketone with the molecular formula C7H12O2. This compound is widely used in organic synthesis and has a variety of applications in scientific research.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(3-butyloxiranyl)- is not well understood. However, it is believed that the compound acts as a nucleophile in organic reactions, attacking electrophilic centers in other molecules.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Ethanone, 1-(3-butyloxiranyl)-. However, it is not used for medical purposes, and there are no known therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethanone, 1-(3-butyloxiranyl)- in lab experiments is its high reactivity. It can be easily incorporated into various organic compounds, making it a versatile reagent in organic synthesis. However, its high reactivity can also be a limitation, as it can react with other compounds in unintended ways.
Zukünftige Richtungen
There are several future directions for research on Ethanone, 1-(3-butyloxiranyl)-. One potential area of research is the development of new synthetic methods for the compound. Another area of research could be the investigation of its potential applications in the development of new drugs or materials. Additionally, further studies on the mechanism of action and biochemical effects of the compound could provide valuable insights into its potential applications in scientific research.
Synthesemethoden
The synthesis of Ethanone, 1-(3-butyloxiranyl)- can be achieved through several methods. One of the most common methods is the reaction between butyraldehyde and ethylene oxide. The reaction is catalyzed by an acid catalyst such as sulfuric acid, resulting in the formation of Ethanone, 1-(3-butyloxiranyl)-.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(3-butyloxiranyl)- has been extensively used in scientific research, particularly in the field of organic synthesis. It is used as a starting material for the synthesis of various organic compounds, including cyclic compounds and heterocycles. It is also used as a reagent in organic reactions, such as the Michael addition reaction and the aldol reaction.
Eigenschaften
CAS-Nummer |
17257-80-6 |
|---|---|
Produktname |
Ethanone, 1-(3-butyloxiranyl)- |
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
1-(3-butyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-7-8(10-7)6(2)9/h7-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
VKRREPCLXWIPRW-UHFFFAOYSA-N |
SMILES |
CCCCC1C(O1)C(=O)C |
Kanonische SMILES |
CCCCC1C(O1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




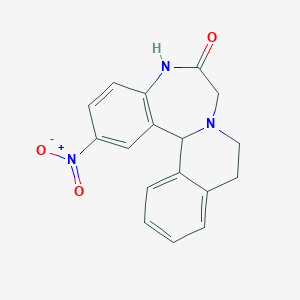

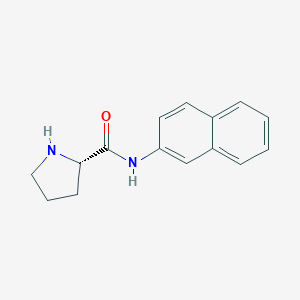
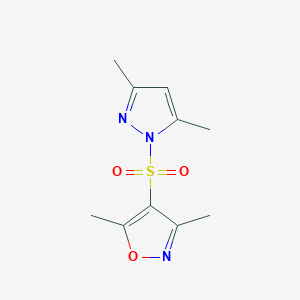
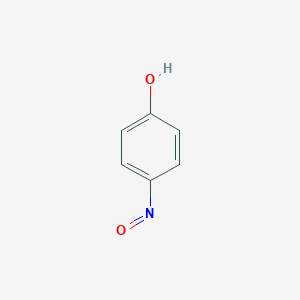

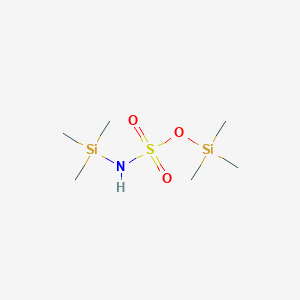
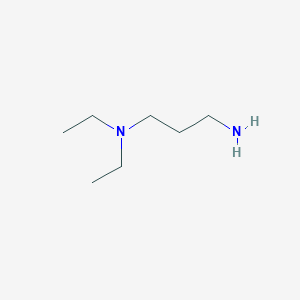

![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B94947.png)

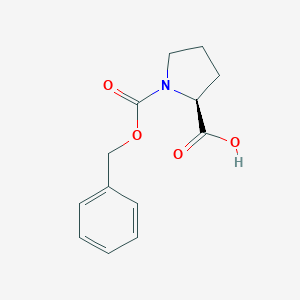
![8H-Imidazo[4,5-E][2,1,3]benzothiadiazole](/img/structure/B94952.png)